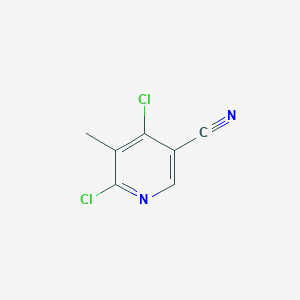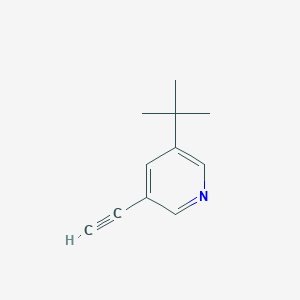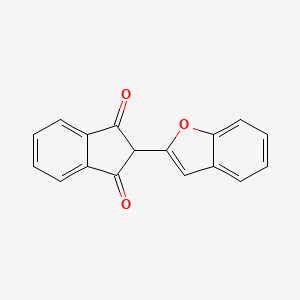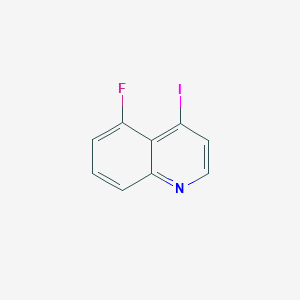
5-Methylchroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylchroman-2-one, also known as 5-methyl-2H-chromen-2-one, is a heterocyclic organic compound that belongs to the chromanone family. This compound is characterized by a fused benzene and dihydropyran ring structure with a methyl group at the 5th position. It is known for its diverse biological activities and is used as a building block in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methylchroman-2-one can be synthesized through various methods. One common approach is the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between resorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as trifluoroacetic acid or Lewis acids like AlCl3 and ZnCl2 are commonly used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylchroman-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chroman-2,3-diones.
Reduction: Reduction reactions can convert it into 5-methylchroman-2-ol.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using AlCl3 as a catalyst.
Major Products:
Oxidation: Chroman-2,3-diones.
Reduction: 5-Methylchroman-2-ol.
Substitution: Various substituted chromanones depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Methylchroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-methylchroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the methyl group at the 5th position but shares a similar core structure.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the dihydropyran ring.
Coumarin: Similar structure but with a lactone ring instead of the dihydropyran ring.
Uniqueness: 5-Methylchroman-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
5-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-4H,5-6H2,1H3 |
Clave InChI |
JXHZPCKATRKBSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCC(=O)OC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)

![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)


![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)



